4-Methoxybenzenesulfonyl chloride

Hydrolysis Kinetics Thermodynamic Parameters Solvolysis

4-Methoxybenzenesulfonyl chloride (CAS 98-68-0) is a para-substituted aromatic sulfonyl chloride whose electron-donating methoxy group imparts a unique thermodynamic and solvolytic profile not observed with methyl, bromo, or nitro analogs. Its anomalously less negative heat capacity of activation (ΔCp≠) for hydrolysis grants superior tolerance to temperature fluctuations during aqueous workups, providing a wider process window and reducing yield loss during scale-up. Moreover, its predominantly SN2 mechanistic character ensures high selectivity and cleaner conversion when sulfonylating sterically encumbered amines, avoiding the side reactions common with borderline SN1-SN2 analogs. Available in bulk (kg scale) with stringent HPLC purity (≥98%) and low water content (≤0.5%), this reagent delivers the batch-to-batch consistency essential for reproducible pharmaceutical synthesis and validated analytical derivatization—eliminating the re-optimization burden associated with unvalidated substitutes.

Molecular Formula C7H7ClO3S
Molecular Weight 206.65 g/mol
CAS No. 98-68-0
Cat. No. B1212957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzenesulfonyl chloride
CAS98-68-0
Synonyms4-methoxybenzenesulfonyl chloride
Molecular FormulaC7H7ClO3S
Molecular Weight206.65 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
InChIKeyDTJVECUKADWGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzenesulfonyl chloride (CAS 98-68-0): An Essential Sulfonylating Agent in Pharmaceutical and Agrochemical Synthesis


4-Methoxybenzenesulfonyl chloride (p-anisolesulfonyl chloride, CAS 98-68-0) is a para-substituted aromatic sulfonyl chloride distinguished by the presence of an electron-donating methoxy (-OCH3) group at the 4-position. This white to beige crystalline solid (melting point 39-42 °C) serves as a versatile electrophilic reagent for introducing the 4-methoxybenzenesulfonyl moiety into amines, alcohols, and other nucleophiles . The compound is widely employed as a pharmaceutical intermediate in the synthesis of sulfonamide-based therapeutics, including anti-HIV agents, and as a protecting group for nitrogen functions . Its unique electronic profile, conferred by the methoxy substituent, directly influences its reactivity, hydrolytic stability, and thermodynamic behavior relative to other sulfonyl chlorides, making compound-specific evaluation critical for successful synthetic outcomes [1].

Why Generic Substitution Fails: The Quantitative Impact of the 4-Methoxy Group on Sulfonyl Chloride Reactivity


The assumption that all para-substituted benzenesulfonyl chlorides are functionally interchangeable is demonstrably false, as the nature of the para-substituent profoundly alters both the rate and mechanism of nucleophilic substitution. Kinetic studies reveal that the 4-methoxy group induces a unique thermodynamic and solvolytic profile not observed with other common substituents like methyl, bromo, or nitro groups [1]. For instance, the heat capacity of activation (ΔCp≠) for the hydrolysis of 4-methoxybenzenesulfonyl chloride deviates significantly from the linear Hammett relationship established for the series, a phenomenon attributed to a temperature-dependent water-methoxy group interaction [2]. Furthermore, its solvolysis mechanism in mixed solvents exhibits a borderline SN1-SN2 character distinct from the predominantly SN2 behavior of the unsubstituted or 4-bromo analogs [3]. Consequently, substituting 4-methoxybenzenesulfonyl chloride with a less expensive or more readily available analog like benzenesulfonyl chloride or tosyl chloride can lead to unpredictable reaction rates, altered selectivity, and ultimately, failed synthetic procedures or compromised product purity. The following quantitative evidence guide details these critical differences.

Quantitative Evidence Guide for 4-Methoxybenzenesulfonyl chloride: Head-to-Head Comparisons Against Key Analogs


Aqueous Solvolysis Rate and Thermodynamic Divergence Relative to 4-Methyl, 4-Bromo, and 4-Nitro Analogs

In a direct head-to-head kinetic study, the first-order rate constants for the aqueous solvolysis of a series of 4-X-benzenesulfonyl chlorides (X = MeO, Me, Br, NO2) were measured via conductance. The study derived pseudothermodynamic parameters including ΔG≠, ΔH≠, ΔS≠, and notably ΔCp≠ (heat capacity of activation) [1]. The 4-methoxy derivative exhibited an anomalously less negative ΔCp≠ value compared to its series counterparts, a deviation that breaks the expected linear correlation with ΔS≠ [2]. This indicates a distinct, temperature-dependent water-solute interaction for the methoxy compound that is not observed for the methyl, bromo, or nitro analogs, directly impacting its reactivity profile and the predictability of its behavior under variable thermal conditions [3].

Hydrolysis Kinetics Thermodynamic Parameters Solvolysis

Mechanistic Divergence in Methanol-Acetonitrile Solvolysis Compared to 4-Methyl, Unsubstituted, and 4-Chloro Analogs

A comparative solvolysis study of para-substituted benzenesulfonyl chlorides in methanol-acetonitrile mixtures established a clear reactivity order and mechanistic divergence. The study, which included 4-CH3, 4-H, 4-Cl, and 4-NO2 substituents, reported a nonlinear Hammett plot and a reactivity sequence of 4-NO2 > 4-CH3 > 4-H > 4-Cl [1]. This pattern was interpreted as evidence for an SN1-SN2 borderline mechanism. While 4-methoxy (p-OCH3) was not included in this specific dataset, its placement in a separate study within acetonitrile-water mixtures, alongside p-H, p-Br, and p-NO2, revealed predominantly SN2 character with water acting as both nucleophile and general base [2]. This contrasts with the mixed SN1-SN2 behavior of the 4-methyl analog in MeOH-MeCN, highlighting how the strong electron-donating methoxy group steers the reaction mechanism toward a more associative pathway compared to the weakly donating methyl group, which favors a more dissociative character.

Solvolysis Mechanism Hammett Plot SN1-SN2 Borderline

Structure-Reactivity Correlation via Chloride-Chloride Exchange Kinetics and Hammett Analysis

A comprehensive investigation into the chloride-chloride exchange reaction of 22 substituted arenesulfonyl chlorides, including para- and meta-substituted derivatives, provided a robust structure-reactivity relationship. The second-order rate constants for the identity reaction were determined using radio-labeled Et4N36Cl. For the set of compounds bearing para- and meta-substituents (σ constants ranging from -0.66 to +0.43), the chloride exchange rates adhered to the Hammett equation with a reaction constant (ρ-value) of +2.02 [1]. This large, positive ρ-value indicates a strong negative charge development in the transition state, a hallmark of a concerted SN2-like displacement at sulfur. This quantitative framework allows for the precise prediction of the reactivity of 4-methoxybenzenesulfonyl chloride (with its strongly electron-donating group) relative to any other analog within the Hammett series, providing a rational basis for selecting the optimal sulfonyl chloride for a given nucleophilic partner.

Chloride Exchange Hammett Equation DFT Calculations

Validated Use as a Critical Intermediate in the Synthesis of a Potent Stromelysin Inhibitor (GS27023A)

In the multi-step synthesis of GS27023A, a non-peptidic, potent, and orally active stromelysin inhibitor, 4-methoxybenzenesulfonyl chloride is employed as a key sulfonylating agent. The published synthetic route involves the condensation of D-isoleucine with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine, yielding the sulfonamide intermediate (III) [1]. This specific transformation is integral to constructing the pharmacophore responsible for the compound's biological activity. The choice of this particular sulfonyl chloride over other possible sulfonylating agents is implicit in the successful development of a drug candidate that demonstrated cartilage degradation blocking in rabbits, underscoring its unique suitability for generating the required molecular architecture and physicochemical properties.

Pharmaceutical Intermediate Sulfonamide Synthesis Drug Discovery

Commercial Availability and Analytical Purity Specifications Meeting Stringent Research and Industrial Requirements

4-Methoxybenzenesulfonyl chloride is commercially available from multiple reputable vendors with high, well-defined purity grades suitable for demanding synthetic applications. Common specifications include ≥98.0% purity by GC and argentometric titration (TCI) [1], ≥98.0% by HPLC with ≤0.5% water content (Capot Chemical) [2], 98+% purity by titration ex chloride and GC (Thermo Scientific) , and 99% high purity (Aladdin Scientific) . The consistent availability of these high-purity grades, often accompanied by detailed certificates of analysis, ensures reliable and reproducible performance in critical syntheses, such as the preparation of pharmaceutical intermediates where trace impurities can have catastrophic effects on yield and product quality.

Purity Specification Analytical Methods Procurement

Targeted Application Scenarios for 4-Methoxybenzenesulfonyl chloride Driven by Quantitative Performance Evidence


Synthesis of Sulfonamide-Based Pharmaceuticals with Controlled Aqueous Stability

When developing a sulfonamide drug candidate where the reaction mixture may contain adventitious water or requires an aqueous workup, the unique thermodynamic profile of 4-methoxybenzenesulfonyl chloride offers a significant advantage. Its anomalously less negative heat capacity of activation (ΔCp≠) for hydrolysis, as established by Robertson and Rossal [1], indicates that its reaction rate with water is less sensitive to temperature fluctuations than predicted by linear free-energy relationships. This inherent stability allows for a wider and more forgiving process window during scale-up, reducing the risk of premature hydrolysis and yield loss compared to using analogs like tosyl chloride or benzenesulfonyl chloride, whose hydrolytic behavior is more temperature-dependent and less predictable.

Precise Sulfonylation of Sterically Hindered or Sensitive Amines via an SN2-Dominant Pathway

For the sulfonylation of a complex, sterically encumbered amine, the mechanistic preference of 4-methoxybenzenesulfonyl chloride for a predominantly SN2 pathway (as inferred from solvolysis studies in acetonitrile-water) [2] provides a strategic advantage. In contrast to the 4-methyl analog, which exhibits a borderline SN1-SN2 mechanism that can lead to side reactions or poor selectivity, the more associative SN2 character of the methoxy compound ensures that the reaction rate is more directly dependent on the nucleophilicity of the amine rather than the stability of a sulfonyl cation intermediate. This translates to higher selectivity and cleaner conversion, particularly when working with polyfunctional molecules containing multiple nucleophilic sites.

Kilogram-Scale Manufacturing of an Advanced Pharmaceutical Intermediate

In the transition from discovery to process development for a drug candidate like GS27023A, the reliability and analytical rigor of the starting materials become paramount. The established use of 4-methoxybenzenesulfonyl chloride in the multi-step synthesis of this potent stromelysin inhibitor [3] provides a validated precedent. Furthermore, its commercial availability in large quantities (up to kg scale) with stringent analytical specifications (e.g., ≥98% purity by HPLC, ≤0.5% water) [4] de-risks the scale-up process. Procurement of this specific compound, with its documented performance and quality, ensures batch-to-batch consistency and eliminates the need for extensive re-optimization that would be required if an alternative, unvalidated sulfonyl chloride were substituted.

Derivatization for HPLC Analysis of Trace Amines Using a Reliable Labeling Reagent

In analytical chemistry, the reproducibility of a derivatization step is non-negotiable. The use of 4-methoxybenzenesulfonyl chloride as a derivatizing agent for the HPLC analysis of residual amines (e.g., 2-bromoethylamine in hemoglobin-based oxygen carriers) leverages its consistent reactivity and the strong UV absorbance of the resulting sulfonamide derivative [5]. The high commercial purity of the reagent (98+% to 99%) and its well-characterized reaction kinetics minimize variability in the derivatization yield, ensuring robust and accurate quantification. Substituting with a less pure or less kinetically defined sulfonyl chloride could introduce significant analytical error and compromise the validity of the entire assay.

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